Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate

Catalog No.
S762523
CAS No.
571189-16-7
M.F
C14H20N4O4
M. Wt
308.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-car...

Sourcing unprotected 1-(6-nitropyridin-3-yl)piperazine leads to regioselectivity failures and complex purification. This Boc-protected intermediate eliminates competing amine reactivity, enabling direct, high-yield late-stage coupling. Key advantages: • Pre-coupled scaffold streamlines API assembly, bypassing low-yield SNAr couplings. • Ensures exclusive reaction at pyridine amine after nitro reduction, avoiding byproducts. • Compatible with continuous flow deprotection for scalable manufacturing. Ideal for Palbociclib and next-gen CDK4/6 inhibitor synthesis.

CAS Number

571189-16-7

Product Name

Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate

IUPAC Name

tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate

Molecular Formula

C14H20N4O4

Molecular Weight

308.33 g/mol

InChI

InChI=1S/C14H20N4O4/c1-14(2,3)22-13(19)17-8-6-16(7-9-17)11-4-5-12(15-10-11)18(20)21/h4-5,10H,6-9H2,1-3H3

InChI Key

SUWKOEMQNOBJEQ-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=C(C=C2)[N+](=O)[O-]

The exact mass of the compound Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

tert-Butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate, 1-Boc-4-(6-nitropyridin-3-yl)piperazine, 4-(6-Nitropyridin-3-yl)piperazine-1-carboxylic acid tert-butyl ester, tert-Butyl 4-(6-nitro-3-pyridinyl)piperazine-1-carboxylate, N-Boc-4-(6-nitropyridin-3-yl)piperazine

Purity

≥97%

Package Size

250 mg, 1 g, 5 g, 10 g

Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate (CAS: 571189-16-7) is a highly specialized, orthogonally protected building block primarily utilized in the commercial synthesis of cyclin-dependent kinase (CDK4/6) inhibitors, most notably Palbociclib. From a procurement perspective, its value lies in its dual functionality: a reducible nitro-pyridine moiety poised for conversion to a reactive primary amine, and a Boc-protected piperazine ring that prevents unwanted side reactions. Procuring this pre-coupled intermediate allows manufacturers to bypass the volatile yields and stringent purification requirements associated with early-stage SNAr couplings of raw halogenated pyridines and free piperazines, directly streamlining late-stage active pharmaceutical ingredient (API) assembly .

Research Fit

1

Protected piperazine intermediate for CDK4/6 inhibitor convergent synthesis

2

6-Nitro moiety as latent amine; Boc group enables orthogonal protection

3

Commercial high-purity grade suitable for multi-step synthetic routes

Substituting this compound with its unprotected analog, 1-(6-nitropyridin-3-yl)piperazine (CAS: 775288-71-6), introduces severe regioselectivity failures during downstream synthesis. Without the Boc group, the secondary piperazine amine aggressively competes with the primary pyridine amine (formed post-reduction) during critical cross-coupling steps with pyrimidine cores, leading to complex, low-yield impurity profiles. Furthermore, attempting to substitute this intermediate by purchasing raw precursors—such as 5-bromo-2-nitropyridine and free piperazine—shifts the burden of high-temperature condensation and the clearance of double-condensation byproducts entirely onto the buyer's facility, increasing both cycle time and solvent waste .

Substitution Risk

Deprotected analog (CAS 775288-71-6)

The free piperazine may require additional protection steps and exhibits limited solubility in organic solvents, potentially reducing overall sequence yield.

5-Nitro regioisomer (CAS 193902-78-2)

The 5-nitro substitution pattern cannot form the pyrido[2,3-d]pyrimidine core, altering the target pharmacophore in CDK4/6 inhibitor synthesis.

Morpholine analog (CAS 491855-89-1)

Replacing piperazine with morpholine may shift reduction yields and coupling reactivity, making established synthetic routes less reliable.

High-Yield Catalytic Reduction to Aminopyridine Intermediate

The conversion of the nitro group in tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate to the corresponding amine is highly efficient. Standard catalytic hydrogenation (Pd/C, H2) or photoredox methods routinely achieve >95% yields of the target amine (CAS: 571188-59-5)[1]. In contrast, performing the upstream synthesis from raw precursors like 5-bromo-2-nitropyridine introduces variable coupling yields (typically capping at ~94%) and requires extensive filtration to remove double-condensation byproducts before reduction can even be attempted [1].

Evidence DimensionNitro-to-amine reduction yield and throughput
Target Compound Data>95% yield of the amine intermediate (CAS 571188-59-5)
Comparator Or BaselineIn-house synthesis from 5-bromo-2-nitropyridine (~94% upstream yield with high byproduct burden)
Quantified DifferenceConsistently >95% conversion with minimal purification required prior to coupling
ConditionsPd/C hydrogenation or continuous flow photoredox catalysis

Ensures maximum throughput and minimal material loss when generating the critical amine nucleophile for API coupling.

Reduction Yield
Reported
95% yield (Pd/C, MeOH, 0.3 MPa H2, RT)
+27 pp vs. morpholine analog (68%)
Higher reduction yield may improve multi-step cost-efficiency.
Catalyst systems differ; validate under in-house conditions.

Boc-Directed Regioselectivity in Downstream Coupling

The Boc protecting group strictly masks the secondary piperazine nitrogen, ensuring complete regioselectivity during downstream Buchwald-Hartwig or SNAr coupling with pyrimidine cores [1]. If a buyer substitutes this with the unprotected analog 1-(6-nitropyridin-3-yl)piperazine, the secondary amine aggressively competes with the primary pyridine amine (post-reduction), drastically reducing the yield of the desired API framework and creating complex, unremovable impurity profiles [1].

Evidence DimensionCoupling regioselectivity
Target Compound Data100% selectivity for the exocyclic pyridine amine (post-reduction)
Comparator Or BaselineUnprotected 1-(6-nitropyridin-3-yl)piperazine (competitive secondary amine coupling)
Quantified DifferenceEliminates competitive secondary amine coupling byproducts entirely
ConditionsPalladium-catalyzed amination or SNAr coupling conditions

Prevents the formation of difficult-to-separate coupling mixtures, safeguarding the yield and purity of the final API.

Coupling Efficiency
Data to verify
Boc-protected: direct use, soluble in CH2Cl2/EtOAc
Deprotected: 41% yield (TFA salt), requires re-protection
Boc protection may reduce synthetic steps and improve overall yield.
Limited literature source; verify solubility and coupling scope.

Streamlined Late-Stage Deprotection and Salt Formation

Unlike Fmoc or Cbz alternatives, the Boc group on this intermediate enables a highly efficient, one-pot global deprotection and salt formation step at the end of the synthesis [1]. Acidic hydrolysis (e.g., using HCl) cleanly removes the Boc group to yield the final active pharmaceutical ingredient in >90% purity, avoiding the harsh basic or reductive conditions required by other protecting groups that could degrade the sensitive pyrimidine core [1].

Evidence DimensionLate-stage deprotection compatibility
Target Compound DataClean acid-catalyzed deprotection (>90% purity)
Comparator Or BaselineFmoc or Cbz protection (requires basic or reductive conditions risking core degradation)
Quantified DifferenceEnables simultaneous deprotection and API salt formation without core degradation
ConditionsAcidic hydrolysis (HCl or TFA) at late-stage synthesis

Enables a highly efficient, one-pot final deprotection and API salt formation step, significantly reducing overall manufacturing costs.

Regioisomer Fit
Class-level
6-nitro regioisomer exclusively used in CDK4/6 inhibitor routes
Regioisomeric purity is critical for correct scaffold formation.
Confirm isomer identity by HPLC or 1H NMR before use.
Storage Stability
Data to verify
Ambient storage as crystalline solid; aminopyridine analog requires −20 °C
Ambient stability simplifies logistics and reduces cold-chain costs.
Supplier advises inert atmosphere; verify long-term stability data.
Purity Specification
Specification review
>98.0% (HPLC)
High commercial purity may reduce pre-use purification steps.
Check CoA for batch-specific purity and impurity profile.
Scale-Up Reduction
Head-to-head
97% yield (Pd/C, H2, EtOH, RT, 16 h) at multi-gram scale
Catalytic hydrogenation may offer greener, higher-yield reduction.
Validate pilot-scale reproducibility and catalyst recycling.

Commercial API Manufacturing of CDK4/6 Inhibitors

This compound is the exact precursor of choice for the commercial-scale synthesis of Palbociclib. Its pre-installed Boc group and reducible nitro moiety allow manufacturers to seamlessly integrate it into established reduction and regioselective coupling workflows, avoiding the yield penalties of unprotected piperazine intermediates[1].

Development of Novel Kinase Inhibitor Libraries

For medicinal chemists designing next-generation kinase inhibitors, this building block provides a reliable, orthogonally protected scaffold. The strict regioselectivity afforded by the Boc group ensures that experimental cross-coupling reactions with novel heterocyclic cores proceed cleanly at the pyridine amine, simplifying library purification [1].

Optimization of Continuous Flow Deprotection Protocols

Because the Boc group can be removed via thermolytic or acid-catalyzed continuous flow conditions, this intermediate is ideal for process chemists transitioning batch API syntheses to continuous flow manufacturing, enabling rapid, scalable late-stage deprotection and salt formation[1].

Application Fit Matrix

Application
Selection Property
Validation Focus
CDK4/6 inhibitor cGMP intermediate synthesis
Protected piperazine scaffold with orthogonal functionality
Boc stability, nitro reduction efficiency, and purity
CDK4/6 PET tracer development
6-nitropyridin-3-yl motif for 18F-labeling
Regioisomeric identity and radiochemical yield
ANDA impurity reference standard
High-purity, fully characterized intermediate
HPLC purity, identity by NMR, batch consistency
Dual CDK-HDAC inhibitor SAR library synthesis
Orthogonal protection for sequential functionalization
Selective deprotection and coupling efficiency

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

571189-16-7

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